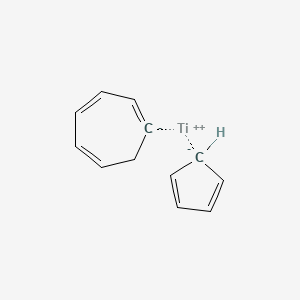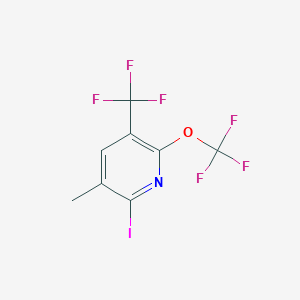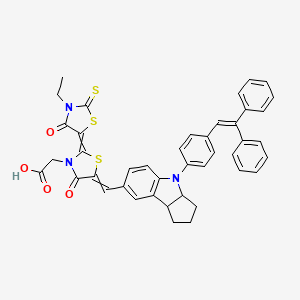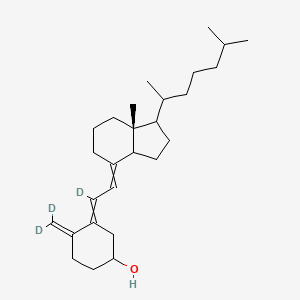
Cyclohepta-1,3,5-triene;cyclopenta-1,3-diene;titanium(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohepta-1,3,5-triene;cyclopenta-1,3-diene;titanium(2+) is a complex organometallic compound that combines the unique properties of cyclohepta-1,3,5-triene, cyclopenta-1,3-diene, and titanium(2+)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclohepta-1,3,5-triene can be achieved through the photochemical reaction of benzene with diazomethane or the pyrolysis of the adduct of cyclohexene and dichlorocarbene . Cyclopenta-1,3-diene can be synthesized through various methods, including the dehydrogenation of cyclopentene. The titanium(2+) complex can be prepared by reacting titanium tetrachloride with a reducing agent such as lithium aluminum hydride.
Industrial Production Methods
Industrial production of cyclohepta-1,3,5-triene typically involves the use of high-temperature and catalytic processes to ensure high yields and purity. The production of cyclopenta-1,3-diene also involves catalytic dehydrogenation processes. The titanium(2+) complex is produced through reduction reactions under controlled conditions to prevent oxidation.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohepta-1,3,5-triene and cyclopenta-1,3-diene undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert these compounds into saturated hydrocarbons.
Substitution: Both compounds can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products
Oxidation: Epoxides and other oxygenated derivatives.
Reduction: Saturated hydrocarbons such as cycloheptane and cyclopentane.
Substitution: Halogenated compounds and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohepta-1,3,5-triene;cyclopenta-1,3-diene;titanium(2+) has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Medicine: Investigated for its potential use in targeted drug delivery systems.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial chemical processes.
Wirkmechanismus
The mechanism of action of cyclohepta-1,3,5-triene;cyclopenta-1,3-diene;titanium(2+) involves the interaction of the titanium center with various substrates. The titanium(2+) ion acts as a Lewis acid, facilitating the activation of substrates and promoting various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cycloheptatriene: Similar in structure but lacks the titanium(2+) component.
Cyclopentadiene: Similar in structure but lacks the titanium(2+) component.
Titanocene Dichloride: Contains titanium but has different ligands and properties.
Uniqueness
Cyclohepta-1,3,5-triene;cyclopenta-1,3-diene;titanium(2+) is unique due to the combination of cyclohepta-1,3,5-triene, cyclopenta-1,3-diene, and titanium(2+), which imparts distinct catalytic and chemical properties not found in the individual components or other similar compounds.
Eigenschaften
Molekularformel |
C12H12Ti |
|---|---|
Molekulargewicht |
204.09 g/mol |
IUPAC-Name |
cyclohepta-1,3,5-triene;cyclopenta-1,3-diene;titanium(2+) |
InChI |
InChI=1S/C7H7.C5H5.Ti/c1-2-4-6-7-5-3-1;1-2-4-5-3-1;/h1-5H,6H2;1-5H;/q2*-1;+2 |
InChI-Schlüssel |
FCNKZTFYVXMJBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC=CC=[C-]1.[CH-]1C=CC=C1.[Ti+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-[(4-Cyclopropylphenyl)methyl]-4-fluoroindol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14798915.png)


![3-[(10S,13R,14S)-3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14798932.png)
![(2E)-3-(furan-2-yl)-N-({2-[(2-methylphenoxy)acetyl]hydrazinyl}carbonothioyl)prop-2-enamide](/img/structure/B14798942.png)
![N-(3-cyano-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide](/img/structure/B14798958.png)
![[(1R,6R,13S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate](/img/structure/B14798964.png)



![tert-butyl N-[(3R)-3-hydroxy-3-methylcyclopentyl]carbamate](/img/structure/B14798976.png)
![2-amino-N,3-dimethyl-N-[(1-methylpiperidin-3-yl)methyl]butanamide](/img/structure/B14798987.png)

![cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14798998.png)
